Potassium 1-naphthaleneacetate

Catalog No.
S540029
CAS No.
15165-79-4
M.F
C12H10KO2
M. Wt
225.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 1-naphthaleneacetate

CAS Number

15165-79-4

Product Name

Potassium 1-naphthaleneacetate

IUPAC Name

potassium;2-naphthalen-1-ylacetate

Molecular Formula

C12H10KO2

Molecular Weight

225.30 g/mol

InChI

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);

InChI Key

ADHKNBCKUUVGIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]

Solubility

Soluble in DMSO

Synonyms

1-naphthaleneacetic acid, 1-naphthaleneacetic acid, ammonium salt, 1-naphthaleneacetic acid, potassium salt, 1-naphthaleneacetic acid, sodium salt, 1-naphthylacetic acid, 2-(1-naphthyl)acetic acid, 2-(alpha-naphthyl)ethanoic acid, 2-(naphthalen-1-yl)acetic acid, alpha-naphthaleneacetic acid, Galle-Donau, potassium 1-naphthaleneacetate, sodium 1-naphthaleneacetate

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[K]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]

Description

The exact mass of the compound Potassium 1-naphthaleneacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Plant Growth Regulator:

KNA exhibits auxin-like properties, mimicking the effects of natural plant hormones called auxins. Auxins play a crucial role in various plant growth and development processes []. Research suggests that KNA can promote plant growth by:

  • Stimulating cell division and elongation [].
  • Influencing root development [].
  • Delaying senescence (aging) in fruits and vegetables [].

Studies have shown KNA's effectiveness in promoting rooting in cuttings, fruit set, and preventing premature fruit drop [].

Antifungal Properties:

Recent research explores the potential of KNA as a fungicide. Studies indicate that KNA can inhibit the growth and development of certain fungal plant pathogens []. KNA's antifungal effects are being investigated on various aspects of fungal biology, including:

  • Conidial germination: KNA may impede the formation of spores (conidia) by fungi, crucial for their reproduction [].
  • Sporulation: KNA might suppress the production of spores by fungi, limiting their spread [].
  • Mycelial growth: KNA has shown promise in inhibiting the growth of fungal threads (mycelia), essential for their survival and spread [].
  • Cell surface morphology: KNA may alter the structure of the fungal cell wall, potentially affecting its function and viability [].
  • Fungal viability: Studies suggest KNA might reduce the viability of certain fungal plant pathogens [].

Potassium 1-naphthaleneacetate is a potassium salt of 1-naphthaleneacetic acid, a plant growth regulator that plays a significant role in promoting root formation and enhancing growth in various plant species. Its chemical formula is C₁₂H₉KO₂, with a molecular weight of approximately 224.30 g/mol. The compound appears as a solid at room temperature and is soluble in water, making it useful in agricultural applications .

  • KNA acts as a synthetic auxin. Auxins promote cell division, elongation, and differentiation in plants [].
  • The specific mechanism of action within the plant cell is a subject of ongoing research, but it likely involves interaction with auxin receptors and subsequent signal transduction pathways [].
  • While detailed safety information on KNA is limited in readily available scientific publications, it is important to handle all laboratory chemicals with care.
  • Following general laboratory safety guidelines like wearing appropriate personal protective equipment (PPE) is advisable when working with KNA.

  • Hydrolysis: In aqueous solutions, it can hydrolyze to form 1-naphthaleneacetic acid and potassium hydroxide.
  • Esterification: It can react with alcohols to form esters of 1-naphthaleneacetic acid.
  • Oxidation: The naphthalene ring can be oxidized under certain conditions, potentially forming various aromatic compounds.

These reactions are significant for its application in plant physiology and synthetic organic chemistry .

The synthesis of potassium 1-naphthaleneacetate typically involves the following steps:

  • Preparation of 1-Naphthaleneacetic Acid: This can be achieved through the hydrolysis of 1-naphthaleneacetonitrile or by the reaction of naphthalene with chloroacetic acid under basic conditions.
  • Neutralization: The resulting 1-naphthaleneacetic acid is then neutralized with potassium hydroxide to yield potassium 1-naphthaleneacetate.

This method ensures high purity and yield of the desired product .

Potassium 1-naphthaleneacetate has various applications, including:

  • Agriculture: Used as a rooting hormone to enhance root development in plant cuttings and improve crop yields.
  • Research: Employed in studies related to plant physiology and growth regulation mechanisms.
  • Horticulture: Utilized in commercial plant propagation techniques to facilitate faster rooting and growth .

Studies have shown that potassium 1-naphthaleneacetate interacts with various biological systems:

  • Plant Hormones: It can influence the activity of other plant hormones like auxins, enhancing their effects on growth and development.
  • Toxicity Studies: Research indicates that while it is generally safe at recommended concentrations, high doses may cause skin irritation or other adverse effects in sensitive individuals .

Potassium 1-naphthaleneacetate shares similarities with several other compounds used in agriculture and plant biology. Here are some notable comparisons:

CompoundStructureUnique Features
1-Naphthaleneacetic AcidC₁₂H₁₀O₂Active form without potassium; used directly as a rooting agent.
Indole-3-Acetic AcidC₉H₉O₂A naturally occurring auxin; promotes cell elongation more effectively than naphthalene derivatives.
Naphthylphthalamic AcidC₁₃H₉NO₃Inhibits auxin transport; used for studying hormonal pathways.

Potassium 1-naphthaleneacetate is unique due to its specific role as a potassium salt, which enhances its solubility and bioavailability compared to its non-salt counterparts .

Crystallographic Analysis Challenges

The structural determination of potassium 1-naphthaleneacetate presents several inherent crystallographic challenges that are characteristic of organic salt systems. Crystal quality optimization represents the primary obstacle in obtaining high-resolution diffraction data, as organic salts frequently exhibit polymorphism and variable hydration states that complicate structure determination [1] [2] [3].

The compound crystallizes as white to almost white powder or crystalline material [4] [5] [6], with the physical appearance suggesting potential for crystal habit variation depending on crystallization conditions. Single crystal isolation becomes particularly challenging due to the tendency of potassium carboxylate salts to form multiple crystal modifications, often co-crystallizing with water molecules or forming different packing arrangements [1] [7].

Radiation damage prevention during X-ray data collection requires careful consideration of beam intensity and collection temperature. Organic salts containing carboxylate groups are susceptible to specific bond breakage under X-ray exposure, particularly affecting the carboxyl groups in acidic residues [2]. This necessitates the use of cryogenic temperatures and optimized data collection strategies to minimize structural degradation during measurement.

The crystallographic challenges are further compounded by the handling of organic salt structures, where the position of alkali metal cations like potassium can significantly influence the overall crystal packing. Studies on similar potassium-containing organic salts have demonstrated substantial structural inconsistency upon cation substitution [3], indicating that even minor variations in preparation or crystallization conditions can lead to dramatically different structural outcomes.

Prediction difficulties arise from the complex interplay between electrostatic interactions, hydrogen bonding patterns, and van der Waals forces that govern the crystal structure. Unlike neutral organic molecules where established design principles can guide structure prediction, organic salts with alkali metal counterions have proven to be significantly more challenging for computational crystal structure prediction methods [3].

Spectroscopic Profiling

1H/13C NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy of potassium 1-naphthaleneacetate requires structure confirmation through systematic analysis of chemical shift patterns and coupling relationships. The limited specific data availability for this exact compound necessitates interpretation based on analogous naphthalene carboxylate systems and related aromatic potassium salts [8] [9] [10].

Chemical shift interpretation for the naphthalene protons is expected to show characteristic aromatic signals in the 7.0-8.5 ppm region for 1H NMR, with the substitution pattern at the 1-position potentially causing slight upfield or downfield shifts relative to unsubstituted naphthalene [11] [12]. The methylene protons of the acetate group should appear as a singlet around 3.5-4.0 ppm, with the exact position dependent on the coordination environment of the potassium cation.

For 13C NMR analysis, the carbonyl carbon of the carboxylate group typically resonates in the 170-180 ppm region, while the naphthalene carbons distribute across the aromatic region (120-140 ppm) [8] [13]. The methylene carbon linking the naphthalene ring to the carboxylate group generally appears around 35-45 ppm, with specific chemical shifts influenced by the electronic effects of both the aromatic system and the ionic carboxylate functionality.

Coupling pattern analysis becomes complex due to the extensive aromatic coupling network within the naphthalene system. The eight aromatic protons exhibit characteristic coupling patterns that can be analyzed to confirm the substitution position and verify the structural integrity of the compound [14] [10].

FTIR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides critical information about the vibrational modes and molecular interactions in potassium 1-naphthaleneacetate. The influence of potassium coordination significantly affects the vibrational frequencies, particularly for the carboxylate group vibrations [15] [16] [17].

Carboxylate stretching frequencies represent the most diagnostic spectral features, with the asymmetric and symmetric COO⁻ stretches typically appearing around 1600-1650 cm⁻¹ and 1350-1400 cm⁻¹, respectively [17]. The frequency separation between these modes (Δν = νasym - νsym) provides information about the coordination mode of the carboxylate group to the potassium cation, with values typically ranging from 200-300 cm⁻¹ for ionic interactions [17].

Naphthalene ring vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, corresponding to various C=C stretching modes within the aromatic system [15] [18]. These vibrations can be sensitive to substitution effects and may show slight frequency shifts compared to unsubstituted naphthalene due to the electron-withdrawing effect of the carboxylate group.

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, with multiple bands corresponding to the different aromatic hydrogen environments in the naphthalene system [15] [19]. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region provide fingerprint information about the substitution pattern and can confirm the 1-substituted naphthalene structure.

Methylene group vibrations from the -CH₂- linkage contribute bands around 2900-3000 cm⁻¹ for C-H stretching and approximately 1450 cm⁻¹ for the scissoring mode. These vibrations may show coupling with other molecular motions and can be sensitive to the conformational preferences of the acetate side chain.

Computational Chemistry Insights

Molecular Dynamics Simulations

Molecular dynamics simulations provide valuable insights into the dynamic behavior and solvation characteristics of potassium 1-naphthaleneacetate in various environments. The ion-pair interactions between the potassium cation and the naphthaleneacetate anion represent a fundamental aspect requiring detailed computational investigation [20] [21] [22].

Solvation dynamics studies using MD simulations can elucidate the preferred coordination environments of the potassium cation, including the number and arrangement of coordinating water molecules or other solvent species [23] [22]. Typical simulation protocols employ established force fields such as CHARMM or AMBER, with careful parameterization required for the organic anion component.

Crystal nucleation mechanisms can be investigated through large-scale MD simulations that model the transition from solution to crystalline phases [22]. These studies provide insights into the aggregation patterns and critical nucleus formation processes that govern the crystallization behavior of the compound.

The NPT ensemble simulations at various temperatures and pressures can predict thermal expansion coefficients, bulk moduli, and other thermophysical properties [20] [21]. Analysis of radial distribution functions and coordination numbers provides quantitative measures of the local structural organization around both the potassium cations and the organic anions.

Density Functional Theory (DFT) Studies

Density Functional Theory applications offer comprehensive electronic structure analysis and geometry optimization capabilities for potassium 1-naphthaleneacetate systems [15] [24] [25]. The choice of functional and basis set significantly influences the accuracy of calculated properties, with B3LYP/6-311+G(d,p) and PBE0 functionals showing reliable performance for similar organic systems.

Geometry optimization calculations can predict the preferred conformations of the naphthaleneacetate anion and the coordination geometry around the potassium cation [26] [27]. These studies typically reveal the planarity of the naphthalene ring system and the preferred orientation of the acetate group relative to the aromatic plane.

Vibrational frequency calculations using DFT methods enable detailed assignment of experimental FTIR and Raman spectra through comparison with computed harmonic and anharmonic frequencies [15] [16]. The inclusion of anharmonic corrections significantly improves agreement with experimental observations, particularly for vibrations involving hydrogen atoms.

Electronic structure analysis through examination of molecular orbitals, electron density distributions, and charge transfer characteristics provides insights into the bonding interactions and electronic stability of the compound [24] [25]. Natural Bond Orbital (NBO) analysis can quantify hyperconjugative interactions and charge delocalization effects within the aromatic system.

Time-Dependent DFT calculations enable prediction of electronic absorption spectra and optical properties, providing theoretical support for experimental UV-visible spectroscopic measurements [25] [13]. These calculations can identify the nature of electronic transitions and assess the influence of the carboxylate substitution on the electronic properties of the naphthalene chromophore.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

225.03178604 g/mol

Monoisotopic Mass

225.03178604 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EKF3CS5GBG

Related CAS

86-87-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15165-79-4

Wikipedia

Potassium 1-naphthaleneacetate

Use Classification

HERBICIDES

Dates

Last modified: 08-15-2023

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